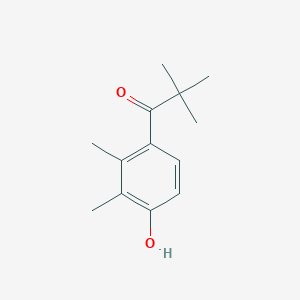
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound with a complex structure that includes a hydroxy group, two methyl groups, and a dimethylpropanone moiety
準備方法
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
科学的研究の応用
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which 1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The dimethylpropanone moiety can act as an electrophilic center, facilitating nucleophilic attacks in various chemical reactions.
Molecular targets and pathways involved in its mechanism of action may include enzymes, receptors, and other biomolecules that interact with the compound or its derivatives.
類似化合物との比較
1-(4-Hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and use in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with similar structural features.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Widely used in flavor and fragrance applications.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(4-hydroxy-2,3-dimethylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-8-9(2)11(14)7-6-10(8)12(15)13(3,4)5/h6-7,14H,1-5H3 |
InChIキー |
RRCDFAHBPIADEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)O)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


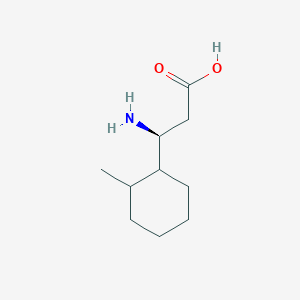
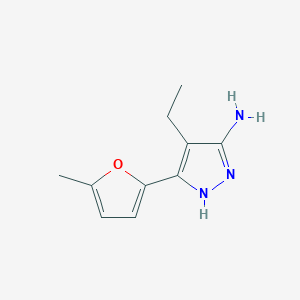
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)


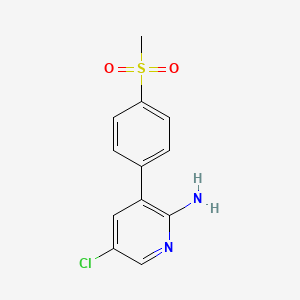



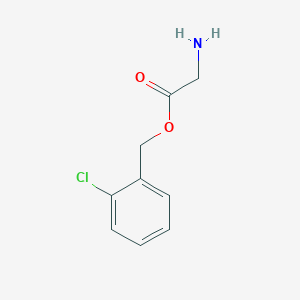
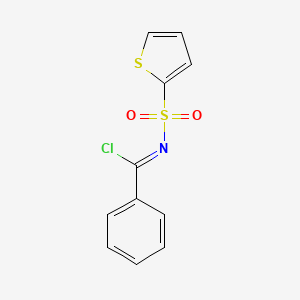
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
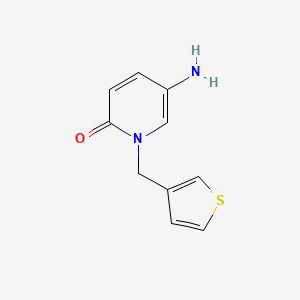
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
